2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide is a complex organic compound characterized by its bromo, methyl, nitro, and difluoro functional groups. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent bromination and nitration to introduce the bromo and nitro groups. The final step involves the acylation of the pyrazole with the appropriate difluorophenyl amine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium iodide (NaI) can be used for halogen exchange reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Iodobromo derivatives, chlorobromo derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or as a reagent in chemical synthesis.
Mechanism of Action
The exact mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide is not well-documented. it likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research would be needed to elucidate its precise mechanism.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-methylpyridin-2-yl)acetamide
5-bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
These compounds share the pyrazole core and bromo/nitro functionalities but differ in their amine substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N4O3/c1-6-11(13)12(19(21)22)17-18(6)5-10(20)16-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLZIMELAGLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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